molecular formula C17H25N3O4S2 B5627944 (4aR*,7aS*)-N,N-dimethyl-4-[4-(2-thienyl)butanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

(4aR*,7aS*)-N,N-dimethyl-4-[4-(2-thienyl)butanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

Cat. No. B5627944
M. Wt: 399.5 g/mol
InChI Key: DENWPFXJQVLNJA-LSDHHAIUSA-N
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Description

The compound belongs to a category of chemicals that are of significant interest in organic and medicinal chemistry due to their potential applications in various fields. These compounds often feature in research aimed at developing new materials, pharmaceuticals, and understanding fundamental chemical processes.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions (MCRs) in aqueous media, highlighting the importance of green chemistry protocols for efficient and environmentally friendly chemical synthesis (Khazaei et al., 2015). The use of homogeneous catalysts and mild reaction conditions is emphasized to achieve high yields and cleaner reaction profiles.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, and NBO analysis play a crucial role in the investigation of the optimized molecular structure, vibrational frequencies, and the electronic properties of related compounds (Bhagyasree et al., 2015). These analyses contribute to understanding the molecular stability, charge delocalization, and hyper-conjugative interactions within the molecule.

properties

IUPAC Name

(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-18(2)17(22)20-9-8-19(14-11-26(23,24)12-15(14)20)16(21)7-3-5-13-6-4-10-25-13/h4,6,10,14-15H,3,5,7-9,11-12H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENWPFXJQVLNJA-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

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